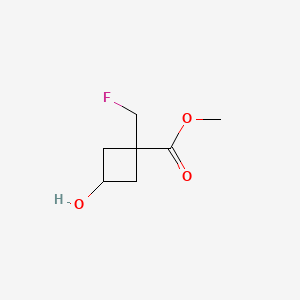

Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate

Description

Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate is a cyclobutane derivative featuring a fluoromethyl group at position 1 and a hydroxyl group at position 3, with a methyl ester at the carboxylate position. Cyclobutanes are valued in medicinal chemistry for their conformational rigidity, which can enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUDSUBIYAFAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate typically involves the fluoromethylation of a cyclobutane precursor. One common method is the hydrofluoromethylation of alkenes using fluoroiodomethane (CH2FI) under silyl radical-mediated conditions . This reaction is activated by blue LED light and involves the use of (Me3Si)3SiH as a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 can be used.

Reduction: LiAlH4 or NaBH4 are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary alcohol.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Potential use in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with biological molecules through its fluoromethyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various biochemical reactions, influencing molecular targets and pathways. The fluoromethyl group, in particular, can enhance the metabolic stability of the compound, making it a valuable tool in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclobutane derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Fluorinated Cyclobutanes

- The HCl salt enhances solubility, making it suitable for biological studies. Its molecular weight (207.62 g/mol) is higher than the target compound due to the amino group and HCl .

Trifluoromethyl-Substituted Analogs

- Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (CAS 1392803-31-4): The trifluoromethyl group adds significant lipophilicity and steric bulk, reducing solubility but improving metabolic stability. Its molecular weight (198.14 g/mol) exceeds the target compound due to the CF₃ group .

Amino-Substituted Cyclobutanes

- NMR data (δ 2.56–2.31 ppm for methylamino protons) indicate distinct electronic environments compared to the target compound’s hydroxyl group .

Ester Variants with Aromatic Substituents

Data Tables

Research Findings

- Synthetic Methods: Fluorination using DAST (diethylaminosulfur trifluoride) is common for introducing fluoromethyl groups, as seen in 5′-fluoromethyl nucleoside synthesis . The target compound’s fluoromethyl group may be synthesized similarly.

- Metabolic Stability : Fluorinated analogs (e.g., 5′-fluoromethyl derivatives) show enhanced metabolic stability in phosphorylated proteins, suggesting the target compound’s fluoromethyl group could confer similar advantages .

- Stereochemical Impact : Enantiomeric excess (e.g., 96% ee in aromatic cyclobutanes) underscores the importance of stereochemistry in activity, though data for the target compound are lacking .

- Applications: Amino- and hydroxyl-substituted cyclobutanes are intermediates in drug discovery (e.g., protease inhibitors), while trifluoromethyl variants are explored for their lipophilicity in CNS-targeting agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.